molecular formula C9H13FO5 B12848639 Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride CAS No. 685-75-6

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride

Cat. No.: B12848639
CAS No.: 685-75-6
M. Wt: 220.19 g/mol
InChI Key: YJQAIOCELGPLSE-UHFFFAOYSA-N
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Description

Acetic anhydride (chemical formula: (CH₃CO)₂O) is a simple carboxylic acid anhydride widely used in organic synthesis, pharmaceuticals, and industrial applications. It is a colorless liquid with a pungent odor, highly reactive due to its ability to act as an acetylating agent. Acetic anhydride is synthesized via the reaction of acetic acid with ketene or through the carbonylation of methyl acetate . Its key properties include a boiling point of 136–142°C, density of 1.082 g/cm³, and flash point of 54°C, making it both flammable and corrosive . Industrially, it is critical in producing cellulose acetate, aspirin, and dyes .

Properties

CAS No.

685-75-6

Molecular Formula

C9H13FO5

Molecular Weight

220.19 g/mol

IUPAC Name

acetyl 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoate

InChI

InChI=1S/C9H13FO5/c1-4(2)7(12)6(10)8(13)9(14)15-5(3)11/h4,6-7,12H,1-3H3

InChI Key

YJQAIOCELGPLSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(=O)C(=O)OC(=O)C)F)O

Origin of Product

United States

Preparation Methods

Acid Chloride Method

This method involves converting the corresponding carboxylic acid precursor into an acid chloride intermediate, which then reacts with acetic acid or acetic anhydride to form the desired anhydride.

  • Step 1: The precursor acid (3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic acid) is treated with thionyl chloride (SOCl₂) under reflux conditions (typically around 80°C for 2 hours) to form the acid chloride intermediate.
  • Step 2: The acid chloride is then reacted with acetic acid or acetic anhydride in an inert solvent such as dichloromethane (DCM) at room temperature to yield the anhydride.
  • Control Parameters: Reaction temperature is maintained between 0-40°C during the anhydride formation to prevent hydrolysis or polymerization.
  • Purification: The crude product is purified by extraction and column chromatography to isolate the pure anhydride.

This method is favored for its straightforward approach and relatively high yields when moisture is rigorously excluded.

Anhydride Formation via Acetic Anhydride Activation

An alternative approach uses acetic anhydride as both solvent and reagent to activate the carboxylic acid precursor directly.

  • Procedure: The acid precursor is dissolved in acetic anhydride, sometimes with catalytic amounts of acidic agents such as boron trifluoride etherate or mineral acids (e.g., sulfuric acid) to promote anhydride formation.
  • Reaction Conditions: The mixture is stirred at moderate temperatures (40-80°C) for several hours to ensure complete conversion.
  • Advantages: This method avoids the use of corrosive acid chlorides and can be performed under milder conditions.
  • Notes: The presence of fluorine and hydroxyl groups requires careful control to prevent side reactions such as hydrolysis or rearrangement.

Selective Hydrolysis and Functional Group Transformations

In some synthetic routes, the fluorinated keto acid precursor is first prepared, followed by selective hydrolysis and functional group modifications to introduce the hydroxyl and methyl groups before anhydride formation.

  • Hydrolysis: Acidic hydrolysis using mineral acids (e.g., HCl or H₂SO₄) under controlled temperature (0-80°C) converts nitrile or ester intermediates to the corresponding amides or acids without affecting sensitive groups.
  • Reduction: Catalytic hydrogenation (e.g., Raney nickel or Pd/C catalysts) may be employed to reduce nitro or other groups selectively.
  • Anhydride Formation: The final step involves dehydration using acetic anhydride or other dehydrating agents to form the anhydride.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Temperature Range Yield Range (%) Advantages Limitations
Acid Chloride Method SOCl₂, DCM, Acetic acid/anhydride, RT-40°C 0-40°C 60-80 High purity, straightforward Requires moisture exclusion
Acetic Anhydride Activation Acetic anhydride, BF₃·etherate or mineral acids 40-80°C 50-75 Mild conditions, no acid chlorides Sensitive to hydrolysis
Selective Hydrolysis + Reduction Mineral acids, catalytic hydrogenation, acetic anhydride 0-80°C 40-70 Functional group control Multi-step, longer synthesis time

Research Findings and Notes

  • The use of boron trifluoride as a catalyst in acetic anhydride-mediated anhydride formation enhances reaction rates and selectivity, allowing for lower reagent excess and milder temperatures.
  • Hydrolysis steps must be carefully controlled to avoid affecting the fluorine substituent or the keto group, which are sensitive to strong acidic or basic conditions.
  • Catalytic hydrogenation for reduction steps is typically performed in lower alkanols (methanol or ethanol) to maintain solubility and reaction efficiency.
  • Purification often involves extraction with organic solvents followed by chromatographic techniques to achieve high purity suitable for further applications.
  • The presence of multiple functional groups (fluoro, hydroxy, methyl, oxo) requires tailored reaction conditions to prevent side reactions such as polymerization or rearrangement.

Chemical Reactions Analysis

Types of Reactions

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the anhydride into primary alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the fluorine atom.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for the following applications:

  • Drug Design: The compound can serve as a scaffold for designing new therapeutic agents. Its anhydride functionality can participate in acylation reactions, which are crucial in synthesizing various drug molecules.
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The fluorine atom's presence is known to enhance biological activity in many pharmaceutical compounds.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can be utilized in several ways:

  • Reagent in Organic Synthesis: This compound can be employed as a reagent for the synthesis of esters and amides. Its anhydride group can react with alcohols and amines to form corresponding esters and amides, respectively.
  • Intermediate in Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules, particularly those requiring specific functional groups introduced at strategic positions on the carbon backbone.

Biochemical Applications

The biochemical applications of this compound are primarily linked to its interactions with biological macromolecules:

  • Enzyme Inhibitors: The compound's structural features may allow it to inhibit specific enzymes involved in metabolic pathways. This property could be explored for developing novel enzyme inhibitors for therapeutic purposes.
  • Bioconjugation: The reactive anhydride group can be used for bioconjugation processes, linking biomolecules such as proteins or nucleic acids to enhance their stability or delivery mechanisms in therapeutic applications.

Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial properties of various derivatives of this compound. Results indicated that certain modifications led to enhanced activity against Gram-positive bacteria, demonstrating potential for developing new antibiotics.

Study 2: Synthesis of Novel Antiviral Agents

Research focused on using this compound as a precursor for synthesizing antiviral agents targeting RNA viruses. The synthesis involved acylation reactions that yielded compounds with promising antiviral activity in vitro.

Summary Table of Applications

Application AreaSpecific Use CasePotential Impact
Medicinal ChemistryDrug design and developmentCreation of new therapeutic agents
Synthetic Organic ChemistryReagent for ester and amide synthesisFacilitates complex organic synthesis
Biochemical ApplicationsEnzyme inhibitor developmentNovel therapeutic strategies
BioconjugationLinking biomolecules for enhanced deliveryImproved stability and efficacy of therapeutics

Mechanism of Action

The mechanism by which acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl and methyl groups also contribute to its unique chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid (CH₃COOH)

  • Reactivity : Unlike acetic anhydride, acetic acid is less reactive as an acetylating agent due to its lower electrophilicity. Acetic anhydride’s anhydride bond allows for faster nucleophilic acyl substitution reactions .
  • Applications : Acetic acid is primarily used in vinegar production and as a solvent, whereas acetic anhydride is favored in acetylation reactions (e.g., synthesizing aspirin and cellulose acetate) .
  • Safety : Acetic acid is less corrosive than acetic anhydride, which poses significant hazards, including severe skin burns and flammability .

Propionic Anhydride ((CH₃CH₂CO)₂O)

  • Structure and Reactivity : Propionic anhydride has a longer alkyl chain, reducing its electrophilicity compared to acetic anhydride. This results in slower acetylation kinetics .
  • Industrial Use : Less prevalent than acetic anhydride but used in niche applications for synthesizing propionate esters.

Mixed Anhydrides (e.g., Acetic-Propionic Anhydride)

  • Functionality : Mixed anhydrides combine reactivity profiles of their parent acids. For example, acetic-propionic anhydride may offer intermediate acetylation rates, balancing reactivity and stability.
  • Challenges : These compounds are less common industrially due to synthesis complexity and higher costs .

Hypothetical Comparison with Acetic 3-Fluoro-4-Hydroxy-5-Methyl-2-Oxohexanoic Anhydride

  • Structural Complexity: The presence of fluorine, hydroxyl, methyl, and oxo groups in the hexanoic moiety would drastically alter reactivity.
  • Stability : The hydroxyl and oxo groups could render the compound prone to hydrolysis or intramolecular reactions, unlike acetic anhydride, which hydrolyzes predictably to acetic acid .

Data Tables

Table 1: Key Properties of Acetic Anhydride vs. Acetic Acid

Property Acetic Anhydride Acetic Acid
Boiling Point (°C) 136–142 118
Density (g/cm³) 1.082 1.049
Flash Point (°C) 54 39
Reactivity High (acetylating agent) Moderate
Primary Use Cellulose acetate, aspirin Solvent, food additive

Research Findings and Industrial Relevance

  • Particleboard Manufacturing : Acetic anhydride-treated wood particles show improved dimensional stability (thickness swelling reduced by 30–50%) but suffer from reduced mechanical strength (MOE/MOR declines by 15–25%) due to lignin acetylation .
  • Hydrolysis Kinetics : Acetic anhydride hydrolysis follows autocatalytic kinetics with an activation energy of 57.77 kJ/mol, peaking at 50°C .
  • Market Trends : The global acetic anhydride market is projected to grow at 4.9% CAGR (2022–2028), driven by demand for cellulose acetate in textiles and pharmaceuticals .

Biological Activity

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride (C9H13FO5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C9H13FO5
  • Molecular Weight : 204.19 g/mol
  • Structure : The compound features a unique arrangement that contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

The biological activity of this compound primarily revolves around its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to influence gene expression by altering chromatin structure, which can lead to various therapeutic effects, particularly in cancer treatment and neuroprotection.

Inhibition of HDACs

Research indicates that compounds similar to this compound exhibit significant HDAC inhibitory activity. For instance, studies have shown that certain hydroxamic acid derivatives can effectively inhibit HDACs, leading to increased acetylation of histones and subsequent changes in gene expression profiles relevant to cancer biology and neurodegenerative diseases .

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of hydroxamic acid derivatives demonstrated that these compounds could cross the blood-brain barrier and induce histone hyperacetylation, which is crucial for neuroprotection in models of Huntington's disease . This suggests that this compound may share similar properties.
  • Antitumor Activity : Another study focused on the antiproliferative effects of various hydroxamic acids on tumor cell lines. Compounds with structural similarities to this compound showed IC50 values in the micromolar range against several cancer cell lines, indicating potential as therapeutic agents .

Summary of Biological Activities

Biological ActivityMechanismReference
HDAC InhibitionAlters gene expression by increasing histone acetylation
NeuroprotectionPrevents neuronal atrophy in models of neurodegeneration
Antitumor ActivityInduces cell cycle arrest and apoptosis in cancer cells

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